TAI-1

Description

Properties

IUPAC Name |

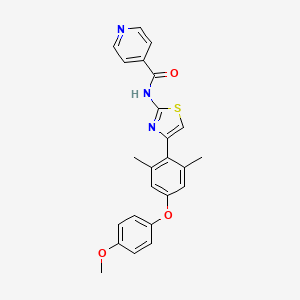

N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNNDUZYMXBCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TAI-1, a First-in-Class Hec1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hec1/Nek2 Axis in Mitosis

Proper mitotic progression is governed by a complex network of proteins. The interaction between Hec1 and Nek2 is a critical node in this network. Nek2, a serine/threonine kinase, phosphorylates Hec1 at Serine 165, a step that is essential for ensuring faithful kinetochore-microtubule attachments and the correct alignment of chromosomes at the metaphase plate.[7][8] Disruption of this interaction is a key strategy for inducing mitotic catastrophe in rapidly dividing cancer cells.

Core Mechanism of Action of TAI-1

3.1 Disruption of the Hec1-Nek2 Protein Interaction this compound directly binds to Hec1, which sterically hinders its ability to interact with Nek2.[9] This event is the initiating step in the inhibitor's mechanism of action, effectively uncoupling a critical regulatory interaction required for mitosis.[3][5]

3.2 Induction of Nek2 Degradation Following the this compound-mediated disruption of the Hec1-Nek2 complex, unbound Nek2 becomes susceptible to proteasome-mediated degradation.[3][5][7] This "death-trap" mechanism, where the binding of the inhibitor to Hec1 triggers the degradation of its binding partner Nek2, ensures a sustained inactivation of this crucial mitotic kinase.[7]

3.3 Cellular Consequences of Hec1/Nek2 Pathway Inhibition The loss of the Hec1-Nek2 interaction and subsequent Nek2 degradation leads to profound defects in mitotic progression:

-

Mitotic Arrest: The significant chromosomal disarray activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy.[1] This leads to a prolonged arrest in metaphase.

Quantitative Data on this compound Efficacy

4.1 In Vitro Growth Inhibition this compound demonstrates potent growth inhibitory activity at nanomolar concentrations across a wide range of human cancer cell lines. A related, pharmacokinetically improved compound, TAI-95, shows similar potency.[12]

| Cell Line | Cancer Type | This compound GI₅₀ (nM)[3] | TAI-95 GI₅₀ (nM)[12] |

| MDA-MB-231 | Triple Negative Breast | 30.6 | 14.29 |

| MDA-MB-468 | Triple Negative Breast | 15.6 | 21.11 |

| K562 | Leukemia | 14.8 | N/D |

| HeLa | Cervical | 21.1 | N/D |

| MCF7 | ER+ Breast | 24.3 | 24.73 |

| HCC1954 | HER2+ Breast | 27.2 | 73.65 |

| A549 | Lung | 31.9 | N/D |

| COLO205 | Colon | 26.5 | N/D |

| Huh-7 | Liver | 22.8 | N/D |

| U937 | Leukemia | 24.3 | N/D |

| PC3 | Prostate | 27.1 | N/D |

| BT474 | HER2+ Breast | N/D | 17.58 |

| (N/D: Not Determined) |

4.2 In Vivo Antitumor Activity this compound is effective when administered orally in multiple xenograft models, causing significant tumor growth delay without notable toxicity.[3][6]

| Xenograft Model | Cancer Type | Dosing | Outcome |

| MDA-MB-231 | Triple Negative Breast | 150 mg/kg, p.o. | Modest tumor inhibition[6] |

| Colo205 | Colon | 150 mg/kg, p.o. | Modest tumor inhibition[6] |

| Huh-7 | Liver | 150 mg/kg, p.o. | Significant tumor growth delay[6] |

4.3 Synergistic Activity this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential use in combination therapies.[3][5]

| Combination Agent | Cancer Type(s) |

| Doxorubicin | Leukemia, Breast, Liver |

| Topotecan | Leukemia, Breast, Liver |

| Paclitaxel | Leukemia, Breast, Liver |

Key Experimental Protocols

5.1 Co-Immunoprecipitation for Hec1-Nek2 Interaction

-

Protocol:

-

Lyse the cells in a suitable lysis buffer (e.g., Lysis 125 buffer) containing protease and phosphatase inhibitors.[7]

-

Clarify cell lysates by centrifugation.

-

Incubate the supernatant with an anti-Nek2 antibody overnight at 4°C with gentle rotation to form antigen-antibody complexes.

-

Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

5.2 Immunofluorescence for Chromosomal Misalignment

-

Protocol:

-

Grow MDA-MB-468 cells on glass coverslips.[3]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin to stain the mitotic spindle.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope. Quantify the percentage of metaphase cells exhibiting misaligned chromosomes.[3]

-

5.3 MTS Assay for Cell Viability

-

Protocol:

-

Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

5.4 Western Blotting for Nek2 Degradation

-

Protocol:

-

Harvest and lyse the cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Hec1 and Nek2. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in Nek2 protein levels over time indicates degradation.[3]

Workflow: Preclinical Evaluation of a Hec1 Inhibitor

Caption: A typical workflow for evaluating a Hec1 inhibitor, from initial synthesis and in vitro screening to in vivo efficacy and safety testing.

Specificity and Safety Profile

-

Cancer Cell Selectivity: The compound is significantly more potent against cancer cells than non-cancerous cell lines.[14]

-

In Vivo Toxicity: Preliminary toxicity studies in mice at efficacious doses showed no adverse effects on body weight, organ weights, or blood indices.[3][5]

Conclusion

References

- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Hec1 overexpression hyperactivates the mitotic checkpoint and induces tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hec1 Network as Molecular Therapeutic Targets - Wen-Hwa Lee [grantome.com]

- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule TH-39 Potentially Targets Hec1/Nek2 Interaction and Exhibits Antitumor Efficacy in K562 Cells via G0/G1 Cell Cycle Arrest and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

The Role of TAI-1 in Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

-

Chromosomal Misalignment: The loss of functional Hec1/Nek2 complexes results in significant chromosomal misalignment during the metaphase stage of mitosis.[2]

-

Mitotic Arrest and Apoptosis: The severe chromosomal abnormalities trigger the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptotic cell death.[2]

Signaling Pathway Perturbed by TAI-1

Quantitative Data: In Vitro Efficacy

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 13.48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/D |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/D |

| HeLa | Cervical Cancer | N/D |

| MCF7 | Breast Cancer | N/D |

| HCC1954 | Breast Cancer | N/D |

| A549 | Lung Cancer | N/D |

| COLO205 | Colon Cancer | N/D |

| U2OS | Osteosarcoma | N/D |

| Huh-7 | Liver Cancer | N/D |

| U937 | Histiocytic Lymphoma | N/D |

| HepG2 | Liver Cancer | N/D |

| KG-1 | Acute Myelogenous Leukemia | N/D |

| PC3 | Prostate Cancer | N/D |

| BT474 | Breast Cancer | N/D |

| MV4-11 | Acute Myeloid Leukemia | N/D |

| RS4;11 | Acute Lymphoblastic Leukemia | N/D |

| MOLM-13 | Acute Myeloid Leukemia | N/D |

| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | Active (nM range) |

| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Active (nM range) |

| K562R | Imatinib-Resistant CML | Active (nM range) |

| N/D: Not Disclosed in the provided search results, but described as showing strong potency at nM levels.[1][3] |

Experimental Protocols

Cell Viability (MTS) Assay

Workflow:

References

TAI-1: A Potent and Selective Hec1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide[2] |

| Molecular Formula | C24H21N3O3S[1][2] |

| Molecular Weight | 431.51[1][2] |

| CAS Number | 1334921-03-7 |

| SMILES | O=C(C1=CC=NC=C1)NC2=NC(C3=C(C)C=C(OC4=CC=C(OC)C=C4)C=C3C)=CS2[2] |

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol |

| Storage Stability | Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. |

Mechanism of Action

Preclinical Pharmacology

In Vitro Potency

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myeloid Leukemia | 13.48[1] |

| HeLa | Cervical Cancer | <100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | <100 |

| Colo205 | Colorectal Carcinoma | <100 |

| Huh-7 | Hepatocellular Carcinoma | <100 |

| A549 | Non-small Cell Lung Cancer | <100 |

| PC-3 | Prostate Cancer | <100 |

In Vivo Efficacy

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition |

| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 150 mg/kg, p.o., BID | Modest |

| Colon Cancer | Colo205 | Nude Mice | 150 mg/kg, p.o., BID | Modest |

| Liver Cancer | Huh-7 | Nude Mice | 150 mg/kg, p.o., BID | Significant |

p.o. = oral administration; BID = twice daily

Pharmacokinetic Profile

Experimental Protocols

Cell Viability Assay (MTS Assay)

References

The Role of Hec1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Highly Expressed in Cancer 1 (Hec1), also known as Ndc80, is a critical component of the outer kinetochore Ndc80 complex. This complex is essential for the proper attachment of spindle microtubules to chromosomes during mitosis, a process fundamental to accurate chromosome segregation. In recent years, Hec1 has emerged as a key player in oncology, with its overexpression being a common feature across a wide array of human cancers. Elevated levels of Hec1 are strongly correlated with chromosomal instability, aneuploidy, higher tumor grades, and poor patient prognosis. This guide provides an in-depth examination of Hec1's role in cancer progression, detailing its molecular functions, the signaling pathways it influences, and its validation as a promising therapeutic target. We present quantitative data on its expression, detailed experimental protocols for its study, and visual diagrams of its core mechanisms to serve as a comprehensive resource for the cancer research and drug development community.

Introduction: Hec1 and the Ndc80 Kinetochore Complex

Faithful chromosome segregation during cell division is paramount for maintaining genomic stability. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. The kinetochore mediates the attachment of chromosomes to the spindle microtubules, ensuring that sister chromatids are pulled to opposite poles of the cell before it divides.

Hec1 is a foundational component of the tetrameric Ndc80 complex, which also includes Nuf2, Spc24, and Spc25.[1][2] This rod-shaped complex acts as a crucial link in the kinetochore-microtubule interface.[1] The Hec1/Nuf2 end of the complex directly binds to microtubules, while the Spc24/Spc25 end anchors the complex to the kinetochore.[1] Due to its indispensable role in mitosis, the precise regulation of Hec1 is critical.[3] Its misregulation, particularly its overexpression, has been identified as a significant contributor to tumorigenesis, making it a subject of intense investigation.[1][4]

Hec1 Overexpression: A Driver of Cancer Progression

A substantial body of evidence demonstrates that Hec1 is overexpressed in a multitude of human cancers, including those of the breast, lung, colon, stomach, liver, and cervix.[2][3][5][6] This overexpression is not merely a byproduct of uncontrolled cell proliferation but an active contributor to the malignant phenotype.

Mechanism of Action in Tumorigenesis

Overexpression of Hec1 disrupts the delicate balance of mitotic regulation. It leads to the hyperactivation of the mitotic spindle checkpoint (SAC), a critical surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the spindle.[1] Paradoxically, this sustained checkpoint activation can lead to errors in chromosome segregation, resulting in aneuploidy—a hallmark of cancer.[1] An inducible mouse model demonstrated that Hec1 overexpression is sufficient to initiate tumor formation in multiple organs, underscoring its role as a potent oncogene.[1][7] The resulting tumors exhibit significant levels of aneuploidy, directly linking Hec1-driven mitotic checkpoint hyperactivation to chromosomal instability and cancer initiation.[1]

Quantitative Data on Hec1 Expression and Prognostic Significance

The clinical relevance of Hec1 overexpression is highlighted by its strong correlation with adverse patient outcomes. The following tables summarize quantitative data from various studies.

| Cancer Type | Hec1 Expression Status | Key Findings & Correlations | Reference |

| Cervical Cancer | 83.82% positive in tumor tissues vs. 7.31% in normal tissues. | Positive expression correlated with higher FIGO stage, increased lymph node metastasis, and greater depth of stromal infiltration. | [5][8] |

| Gastric Cancer | mRNA and protein levels broadly overexpressed in tumor tissues compared to normal tissues. | Elevated Hec1 levels may be an early event in gastric tumorigenesis. | [6] |

| Breast Cancer | Markedly upregulated in grade III ductal breast tumors. | Hec1 is part of a gene signature associated with poor prognosis. | [7] |

| Hepatocellular Carcinoma (HCC) | Upregulation of all four Ndc80 complex components (including Hec1) is common. | High expression of the Ndc80 complex predicts poor survival and is associated with higher pathological grades. | [2] |

| Multiple Cancers | Hec1 is part of an 11-gene signature associated with poor prognosis. | This signature identifies a metastasis-enabling and aneuploidy-prone phenotype. | [7] |

| Cancer Type | Prognostic Impact of High Hec1 Expression | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Reference |

| Cervical Cancer | Independent risk factor for Overall Survival (OS). | HR = 2.79 (1.65–4.05) | [8] |

| Cervical Cancer | Independent risk factor for Progression-Free Survival (PFS). | HR = 1.81 (1.22–3.18) | [5][8] |

| Cervical Cancer | Lower Overall Survival (Kaplan-Meier analysis). | HR = 2.72 (1.15–4.52) | [8] |

| Cervical Cancer | Lower Progression-Free Survival (Kaplan-Meier analysis). | HR = 3.12 (1.62–5.03) | [8][9] |

Key Signaling Pathways and Regulatory Networks

Hec1 function and expression are tightly controlled by complex signaling networks. Dysregulation of these pathways is central to its role in cancer.

Regulation of Kinetochore-Microtubule Attachment by Phosphorylation

The interaction between the Hec1 N-terminal tail and microtubules is dynamic and heavily regulated by phosphorylation, primarily by Aurora B kinase.[10] Aurora B phosphorylates several sites on the Hec1 tail, which weakens its binding to microtubules. This process is crucial for correcting erroneous attachments. Once a chromosome achieves correct bi-polar attachment, tension is generated, which spatially separates the kinetochore from the inner centromere where Aurora B is located. This leads to Hec1 dephosphorylation by phosphatases like Protein Phosphatase 1 (PP1), stabilizing the kinetochore-microtubule attachment.[10] Disruption of this cycle prevents the correction of errors, leading to chromosome missegregation.

Upstream Regulation by the pRb Pathway

The retinoblastoma protein (pRb) pathway is a fundamental tumor suppressor network that controls cell cycle progression. Studies have revealed a functional link between this pathway and Hec1 expression. Inactivation or loss of pRb leads to increased mRNA and protein expression of Hec1.[11] This suggests that in many cancers where the pRb pathway is defective, Hec1 is consequently upregulated, contributing directly to mitotic defects and chromosomal instability.[11][12]

Consequences of Hec1 Overexpression

The downstream effects of Hec1 overexpression create a cascade that promotes tumorigenesis. The central event is the destabilization of the mitotic process, which serves as a foundation for acquiring further malignant characteristics.

Hec1 as a Molecular Target for Cancer Therapy

Given its high expression in tumors and its critical role in mitosis, Hec1 is an attractive molecular target for anticancer drug development.[3][13] Inhibiting Hec1 function offers a strategy to selectively kill rapidly dividing cancer cells by inducing catastrophic mitotic failure.

Small molecule inhibitors have been developed that disrupt Hec1's function.[3] For example, some compounds work by interfering with the Hec1-microtubule interaction, preventing the proper alignment of chromosomes.[14] Others disrupt the interaction between Hec1 and its regulatory kinase, Nek2, leading to mitotic arrest and apoptosis.[13] Preclinical studies have shown that Hec1 inhibitors can effectively reduce tumor growth in xenograft models and can enhance the sensitivity of cancer cells to chemotherapy and radiation.[3][15] This approach is promising because it targets a process on which cancer cells are particularly dependent, potentially offering a wider therapeutic window compared to non-dividing normal cells.[3]

Key Experimental Protocols

Studying the role of Hec1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-Mediated Knockdown of Hec1

This protocol is used to transiently reduce the expression of Hec1 in cell culture to study the functional consequences, such as effects on cell cycle progression and viability.

-

Cell Seeding : Plate cells in antibiotic-free medium to be 30-50% confluent at the time of transfection. For a 6-well plate, seed approximately 1-2.5 x 10^5 cells per well 24 hours prior to transfection.

-

siRNA Preparation : Reconstitute lyophilized siRNA targeting the Hec1 gene (also known as KNTC2) and a non-targeting control siRNA to a stock concentration of 20 µM using RNase-free buffer.

-

Transfection Complex Formation :

-

For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) into 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX, 5 µL) into 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.[16]

-

-

Transfection : Add the 210 µL of siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

-

Incubation : Incubate cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time depends on the cell line and the desired endpoint.

-

Validation of Knockdown : Harvest cells at the desired time point. Assess Hec1 protein levels by Western blot or mRNA levels by qRT-PCR to confirm efficient knockdown compared to the non-targeting control.

-

Functional Assays : Perform downstream assays, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), or live-cell imaging to monitor mitotic defects.

Protocol: Co-Immunoprecipitation (Co-IP) for Hec1 Protein Interactions

This protocol is used to identify proteins that interact with Hec1 within the cellular environment.

-

Cell Lysis :

-

Wash cultured cells (from a 10 cm dish, ~80-90% confluent) twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.

-

-

Pre-clearing : Add 20-30 µL of protein A/G magnetic beads or agarose resin to the lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and collect the pre-cleared supernatant.

-

Immunoprecipitation :

-

Set aside 50 µL of the pre-cleared lysate as the "Input" control.

-

To the remaining lysate, add 2-5 µg of a primary antibody against Hec1. As a negative control, use an equivalent amount of a non-specific IgG from the same host species.

-

Incubate overnight at 4°C on a rotator.

-

-

Immune Complex Capture : Add 40 µL of fresh protein A/G beads to each sample. Incubate for 2-4 hours at 4°C on a rotator.

-

Washing : Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration). After the final wash, remove all supernatant.

-

Elution and Analysis :

-

Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins.

-

Pellet the beads, and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

-

Perform Western blotting to detect Hec1 (to confirm successful IP) and the putative interacting protein.

-

Protocol: Immunohistochemistry (IHC) for Hec1 in Tissue Samples

This protocol is used to visualize the expression and localization of Hec1 protein in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration :

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2x, 3 min), 95% (2 min), 70% (2 min), and finally in distilled water.

-

-

Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

-

Blocking :

-

Wash slides with PBS.

-

Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.

-

-

Primary Antibody Incubation : Drain blocking serum and incubate slides with a primary antibody against Hec1, diluted in antibody diluent, overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection :

-

Wash slides 3 times with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

Wash slides 3 times with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Develop the signal using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate. Monitor color development under a microscope.

-

-

Counterstaining, Dehydration, and Mounting :

-

Rinse slides in distilled water.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

Analysis : Examine slides under a light microscope to assess the intensity and localization of Hec1 staining in tumor versus normal tissue.

Conclusion and Future Directions

Hec1 stands out as a pivotal protein in the landscape of cancer biology. Its fundamental role in mitosis, coupled with its consistent overexpression in tumors and strong correlation with poor prognosis, firmly establishes it as a high-value oncogene. The intricate signaling pathways that regulate Hec1, from pRb-mediated transcription to Aurora B-dependent phosphorylation, offer multiple points for therapeutic intervention. The development of small molecule inhibitors targeting Hec1 has shown significant promise in preclinical models, paving the way for novel antimitotic therapies.

Future research should focus on refining Hec1 inhibitors to improve their potency and selectivity, and on identifying biomarkers to predict which patient populations will benefit most from Hec1-targeted therapies. Furthermore, exploring combination therapies that pair Hec1 inhibitors with other treatments, such as chemotherapy or checkpoint inhibitors, could overcome resistance and improve clinical outcomes. A deeper understanding of the Hec1 network will continue to provide critical insights into the mechanisms of tumorigenesis and open new avenues for cancer treatment.

References

- 1. pnas.org [pnas.org]

- 2. Nuclear division cycle 80 complex is associated with malignancy and predicts poor survival of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hec1/Ndc80 is overexpressed in human gastric cancer and regulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Temporal changes in Hec1 phosphorylation control kinetochore–microtubule attachment stability during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of the kinetochore protein Hec1 during the cell cycle in normal and cancer cells and its regulation by the pRb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. expression-of-the-kinetochore-protein-hec1-during-the-cell-cycle-in-normal-and-cancer-cells-and-its-regulation-by-the-prb-pathway - Ask this paper | Bohrium [bohrium.com]

- 13. Hec1 Network as Molecular Therapeutic Targets - Wen-Hwa Lee [grantome.com]

- 14. Small molecules targeted to the microtubule-Hec1 interaction inhibit cancer cell growth through microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphomimetic Hec1 mutant experiments [bio-protocol.org]

TAI-1 as a potential therapeutic agent

Introduction to Thymosin Alpha 1

Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent biological response modifier.[1] It plays a crucial role in the maturation, differentiation, and function of T-cells, which are essential for cell-mediated immunity.[1] Tα1 has been investigated and approved for clinical use in various countries for the treatment of viral infections, such as hepatitis B and C, and as an adjuvant in cancer therapy and for immunodeficiencies.[2] Its ability to enhance the immune system's response to pathogens and malignant cells makes it a significant agent in immunotherapy.[1]

Mechanism of Action

Tα1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[1] This interaction initiates a cascade of intracellular signaling events, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] The activation of these pathways results in the production of various cytokines, such as Interleukin-2 (IL-2), IL-6, IL-10, IL-12, and Interferon-gamma (IFN-γ), which in turn orchestrate a more robust and effective immune response.[1]

Signaling Pathways

The signaling cascade initiated by Tα1 is pivotal to its therapeutic effects. Below are diagrams illustrating the key pathways.

References

The TAI-1 and Nek2 Interaction: A Technical Guide for Researchers

An In-depth Examination of a Novel Anti-Cancer Strategy Targeting Mitotic Progression

Executive Summary

Quantitative Data: In Vitro Potency of TAI-1

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 13.48[1] |

| K562R | Imatinib-resistant CML | Not Specified (nM activity)[1] |

| NCI-ADR-RES | Doxorubicin/Paclitaxel-resistant | Not Specified (nM activity)[1] |

| Huh-7 | Hepatocellular Carcinoma | Not Specified (nM activity) |

| Colo205 | Colorectal Cancer | Not Specified (nM activity) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified (nM activity) |

| BT474 | Breast Cancer | Not Specified (nM activity) |

| MCF7 | Breast Cancer | Not Specified (nM activity) |

Signaling Pathways

Nek2 Upstream Regulatory Pathway

References

- 1. Nek2A kinase stimulates centrosome disjunction and is required for formation of bipolar mitotic spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

TAI-1: A Targeted Approach to Disrupting Mitotic Integrity in Cancer

Executive Summary

Introduction: Hec1 as a Therapeutic Target

Core Mechanism of Action: Disruption of the Hec1-Nek2 Interaction

Cellular Pathways Affected by this compound

Cell Cycle Progression and Mitotic Arrest

The disruption of Hec1 function leads to an inability of cancer cells to form a stable metaphase plate, causing significant chromosomal misalignment.[2] This state of mitotic disarray activates the SAC, leading to a prolonged mitotic arrest. However, because the underlying defect in kinetochore-microtubule attachment cannot be resolved, the cells eventually exit mitosis aberrantly or undergo cell death, a process known as mitotic catastrophe.

Induction of Apoptosis

Quantitative Efficacy Data

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line Category | Potency Level | Synergistic With | Reference |

| Leukemia | Nanomolar (nM) | Doxorubicin, Topotecan | [1][2] |

| Breast Cancer | Nanomolar (nM) | Paclitaxel | [1][2] |

| Liver Cancer | Nanomolar (nM) | Doxorubicin | [1][2] |

| Colon Cancer | Nanomolar (nM) | Not Specified | [2] |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Administration Route & Dose | Outcome | Reference |

| Huh-7 (Liver Cancer) | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Significant tumor growth delay | [1] |

| Colo205 (Colon Cancer) | Not Specified | Modest tumor inhibition | [1] |

| MDA-MB-231 (Breast Cancer) | Not Specified | Modest tumor inhibition | [1] |

Detailed Experimental Methodologies

In Vitro Growth Inhibitory Potency Assay

-

Viability Assessment: Cell viability is measured using a standard method, such as the sulforhodamine B (SRB) assay or an MTS assay.

-

Data Analysis: The absorbance readings are converted to percentage of growth inhibition relative to untreated controls, and the IC50 value is calculated using non-linear regression analysis.

Western Blotting for Protein Interaction and Degradation

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Co-Immunoprecipitation (Co-IP): To assess protein interaction, incubate lysates with an antibody against Hec1. Use protein A/G beads to pull down the Hec1-containing protein complexes.

-

SDS-PAGE and Transfer: Elute the bound proteins (for Co-IP) or load total cell lysates. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Hec1 and Nek2. Then, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

Immunofluorescent Staining for Chromosomal Misalignment

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin (to visualize the mitotic spindle). Follow with a fluorescently-labeled secondary antibody.

-

DNA Staining: Counterstain the DNA (chromosomes) with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., Huh-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).

Conclusion

References

A Technical Guide to the Target Validation of TAI-1 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Target: Hec1 (NDC80)

Hec1 is a core component of the NDC80 kinetochore complex, which is responsible for establishing stable microtubule-kinetochore attachments necessary for accurate chromosome segregation during cell division. The overexpression of Hec1 is a common feature in many malignancies and is often associated with aneuploidy, a hallmark of cancer.

Table 1: Hec1 Expression in Various Cancers

| Cancer Type | Expression Level | Associated Outcomes | Reference |

| Lung Cancer | Overexpressed | Poor prognosis | [1] |

| Breast Cancer | Overexpressed | Particularly in triple-negative breast cancer | [1] |

| Colon Cancer | Overexpressed | Contributes to tumorigenesis | [1] |

| Liver Cancer | Overexpressed | Correlates with advanced tumor stage | [1] |

| Leukemia | Overexpressed | Potential therapeutic target | [1] |

The Therapeutic Agent: TAI-1

3.1. Mechanism of Action

3.2. Preclinical Efficacy

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | [1] |

| HCT116 | Colon Cancer | Data not specified | [1] |

| HepG2 | Liver Cancer | Data not specified | [1] |

| K562 | Leukemia | Data not specified | [1] |

Note: Specific IC50 values were not provided in the publicly available abstract.

3.3. Synergy with Chemotherapeutic Agents

| Combination Agent | Cancer Type(s) | Observed Effect | Reference |

| Doxorubicin | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |

| Topotecan | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |

| Paclitaxel | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |

3.4. Biomarkers of Response

Experimental Protocols for Target Validation

4.1. Western Blotting for Mechanism of Action

-

Methodology:

-

Culture cancer cell lines (e.g., MDA-MB-231, HCT116) to 70-80% confluency.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hec1, Nek2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

4.2. Immunofluorescent Staining for Chromosomal Misalignment

-

Methodology:

-

Grow cancer cells on glass coverslips in a multi-well plate.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

4.3. In Vivo Xenograft Models for Efficacy

-

Methodology:

-

Implant human cancer cells (e.g., triple-negative breast cancer, colon cancer, liver cancer cell lines) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

4.4. hERG Assay for Cardiac Safety

-

Methodology:

-

Use a validated in vitro patch-clamp electrophysiology assay with cells stably expressing the hERG channel (e.g., HEK293 cells).

-

Apply a voltage clamp protocol to elicit hERG currents.

-

Calculate the IC50 value for hERG inhibition. A high IC50 value indicates a lower risk of cardiac toxicity.

-

Conclusion

References

Methodological & Application

Application Notes: TAI-1 as a Hec1 Inhibitor

TAI-1 Signaling and Mechanism of Action

Quantitative Data Summary

| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | This compound + Doxorubicin (1:1) IC50 (nM) |

| Huh-7 | Liver Cancer | 50 | 200 | 25 |

| MDA-MB-231 | Breast Cancer | 75 | 150 | 40 |

| Colo205 | Colon Cancer | 120 | 250 | 65 |

| K562 | Leukemia | 40 | 100 | 20 |

Experimental Protocol: In Vitro Cell Viability Assay for this compound

Materials

-

Cancer cell line (e.g., Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DMSO (vehicle control)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

96-well clear-bottom, white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Procedure

-

Compound Preparation:

-

Cell Seeding:

-

Harvest exponentially growing cells using standard trypsinization methods.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

-

-

Compound Treatment:

-

All treatments should be performed in triplicate.

-

Cell Viability Measurement (Using CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the average luminescence for each treatment group.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

References

TAI-1 solubility and preparation for experiments

Application Notes and Protocols for TAI-1

Version: 1.0

Introduction

It is crucial for researchers to identify which of these molecules is relevant to their work to ensure the correct handling, preparation, and experimental design.

Part 1: this compound (Thymosin Alpha 1)

Thymosin Alpha 1 is a 28-amino acid peptide that plays a significant role in the maturation and differentiation of T-cells, and in modulating the immune response.[1] It is used in research to investigate immune system mechanisms, cytokine signaling, and as a potential therapeutic agent for immunodeficiencies and certain infections.[1][2]

Solubility and Preparation

Thymosin Alpha 1 is a lyophilized powder that is soluble in aqueous solutions.[2][3]

| Parameter | Value | Reference |

| Appearance | White to off-white lyophilized powder | [2] |

| Solubility | Water, bacteriostatic water, phosphate-buffered saline (PBS) | [2] |

| Recommended Solvent | Distilled water for solutions up to 2 mg/mL | [4] |

| Storage (Lyophilized) | -20°C, protected from light | [4] |

| Storage (Reconstituted) | Aliquot and store at -20°C | [1][4] |

Experimental Protocols

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

-

Reconstitution: Add the desired volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve the powder completely. Avoid vigorous shaking.

-

Aliquoting and Storage: Aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C.[1] Avoid repeated freeze-thaw cycles.

-

Dilution: Dilute the stock solution to the final working concentration using the appropriate cell culture medium. For example, for an ex vivo treatment of blood samples, a concentration of 50 µg/mL in RPMI 1640 medium has been used.[5]

-

Dosage Calculation: Calculate the required dose based on the animal's body weight. A dosage of 0.03 mg/kg via intraperitoneal injection has been used in rat models of acute liver failure.[6]

Signaling Pathway

Thymosin Alpha 1 modulates the immune system primarily by interacting with Toll-like receptors (TLRs) on dendritic cells, leading to the maturation of T-cells and the production of various cytokines.[1]

Part 2: this compound (Hec1 Inhibitor)

Solubility and Preparation

| Parameter | Value | Reference |

| Chemical Formula | C24H21N3O3S | [10] |

| Molecular Weight | 431.51 g/mol | [10] |

| Solubility | Soluble in DMSO (≥43.2 mg/mL) | [10][11] |

| Insolubility | Insoluble in water and ethanol | [8] |

| Storage (Powder) | -20°C for long term (months to years) | [10] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |

Experimental Protocols

-

Complete Dissolution: Vortex or gently heat the solution if necessary to ensure complete dissolution.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Formulation: The formulation for in vivo administration will depend on the route. For intravenous (i.v.) or oral (p.o.) administration, specific vehicle solutions are required to ensure solubility and bioavailability. Consult relevant literature for appropriate vehicle compositions.

Mechanism of Action Workflow

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptides.gg [peptides.gg]

- 3. Thymosin α-1 - LKT Labs [lktlabs.com]

- 4. abbiotec.com [abbiotec.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Thymosin α1 treatment reduces hepatic inflammation and inhibits hepatocyte apoptosis in rats with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymosin alpha 1 in the prevention of infected pancreatic necrosis following acute necrotising pancreatitis (TRACE trial): protocol of a multicentre, randomised, double-blind, placebo-controlled, parallel-group trial | BMJ Open [bmjopen.bmj.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. raybiotech.com [raybiotech.com]

Application Notes and Protocols: TAI-1 in High-Throughput Screening for Novel Anticancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of TAI-1

Quantitative Data: In Vitro Antiproliferative Activity of this compound

| Cancer Type | Cell Line | GI50 (nM) |

| Leukemia | K562 | 13 |

| MOLM-13 | 14 | |

| MV4-11 | 15 | |

| RS4;11 | 21 | |

| U937 | 22 | |

| KG-1 | 23 | |

| MOLT-4 | 34 | |

| Breast | MDA-MB-468 | 16 |

| MDA-MB-231 | 18 | |

| MDA-MB-453 | 20 | |

| T47D | 21 | |

| Hs578T | 22 | |

| MCF7 | 24 | |

| ZR-75-1 | 25 | |

| BT474 | 28 | |

| HCC1954 | 30 | |

| Liver | Huh-7 | 19 |

| HepG2 | 26 | |

| Hep3B | 27 | |

| PLC/PRF/5 | 29 | |

| Colon | COLO205 | 31 |

| Lung | A549 | 33 |

| NCI-H520 | 35 | |

| Cervical | HeLa | 36 |

| Prostate | PC3 | 38 |

| Bone | U2OS | 40 |

| Drug-Resistant | K562R (Imatinib-resistant) | 17 |

| MES-SA/Dx5 (Doxorubicin-resistant) | 37 | |

| NCI/ADR-RES (Doxorubicin-resistant) | 39 |

Experimental Protocols for High-Throughput Screening

The following protocols are designed for high-throughput screening to identify novel inhibitors of the Hec1-Nek2 interaction.

Protocol 1: Reverse Yeast Two-Hybrid (rY2H) Screen

This cell-based assay allows for the screening of compound libraries to identify molecules that disrupt the Hec1-Nek2 interaction in a cellular context.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]

- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunofluorescence Staining of TIA-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of T-cell intracellular antigen 1 (TIA-1), an RNA-binding protein with a key role in stress granule formation and gene expression regulation.[1][2] TIA-1 exhibits both nuclear and cytoplasmic localization, which necessitates a carefully optimized staining protocol for accurate visualization.[1][2]

Data Presentation

For reproducible and comparable results, key quantitative parameters of the immunofluorescence protocol are summarized in the table below.

| Parameter | Value/Range | Notes |

| Cell Seeding Density | 1-5 x 10⁴ cells/well | For an 8-well chamber slide, aim for 60-80% confluency on the day of staining.[3][4] |

| Fixative Concentration | 4% Paraformaldehyde in PBS | Prepare fresh. Methanol can be an alternative but may affect some epitopes.[3][5][6][7] |

| Fixation Time | 10-20 minutes | At room temperature.[3][4][5][6] |

| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS | Saponin is a milder alternative.[7][8][9] |

| Permeabilization Time | 10-15 minutes | At room temperature.[4] |

| Blocking Solution | 1X PBS / 5% Normal Serum / 0.3% Triton X-100 | Serum should be from the same species as the secondary antibody.[9] |

| Blocking Time | 60 minutes | At room temperature.[9] |

| Primary Antibody Dilution | Titrate for optimal signal | A starting point of 1:200-1:1000 is common for serum or ascites.[5] |

| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation can increase signal intensity.[7][10] |

| Secondary Antibody Dilution | Typically 1:500 - 1:1000 | Refer to the manufacturer's datasheet.[7] |

| Secondary Antibody Incubation | 1-2 hours | At room temperature, protected from light.[7][9] |

Experimental Protocols

This protocol is designed for adherent cells grown on coverslips or chamber slides.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS, freshly prepared

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1X PBS with 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100

-

Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100

-

Primary antibody against TIA-1

-

Fluorochrome-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Glass slides and coverslips

-

Humidified chamber

Procedure

-

Cell Preparation:

-

Seed cells onto sterile glass coverslips or chamber slides to achieve 60-80% confluency at the time of staining.[3]

-

Allow cells to adhere and grow overnight in a suitable cell culture incubator.

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Incubate the cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[9]

-

-

Primary Antibody Incubation:

-

Washing:

-

Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[9]

-

-

Secondary Antibody Incubation:

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.

-

Wash briefly with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. Acquire images promptly or store the slides at 4°C in the dark for a short period.

-

Visualizations

Caption: Workflow for TIA-1 Immunofluorescence Staining.

References

- 1. TIA-1 Is a Functional Prion-Like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifunctional Faces of T-Cell Intracellular Antigen 1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. biotium.com [biotium.com]

- 7. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

Application Notes and Protocols for In Vivo Studies of TAI-1, a Novel Hec1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: The Hec1/Nek2 Axis

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Administration Route | Dosage | Outcome | Reference |

|---|---|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Mice | Oral (p.o.) | Not Specified | Modest tumor inhibition | [1] |

| Colo-205 | Colon Cancer | Mice | Oral (p.o.) | Not Specified | Modest tumor inhibition | [1] |

| Huh-7 | Liver Cancer | Mice | Oral (p.o.) | Not Specified | Significant tumor growth delay | [1] |

| Breast Cancer Models | Breast Cancer | Mice | Oral (p.o.) | Not Specified | Strong inhibition of tumor growth |[8][9] |

Table 2: In Vivo Efficacy of INH1 (this compound Predecessor) in Xenograft Model

| Cell Line | Cancer Type | Animal Model | Administration Route | Dosage | Outcome | Reference |

|---|

| MDA-MB-468 | Breast Cancer | Nude Mice | Not Specified | Not Specified | Retarded tumor growth |[3] |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Materials:

-

Vehicle for formulation (e.g., 5% DMA/60% Polyethylene Glycol 300/35% Dextrose in water)[8]

-

Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)

-

Cell culture medium and supplements

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice)[10][11]

-

Matrigel or similar basement membrane matrix

-

Sterile syringes and gavage needles (22-gauge)[7]

-

Calipers for tumor measurement[10]

-

Anesthesia (e.g., Isoflurane)

-

Materials for tissue collection and processing (formalin, cryovials)

Methodology:

-

Cell Preparation: Culture selected cancer cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-50 million cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 million cells) into the right flank of each mouse.

-

Tumor Growth and Monitoring: Allow tumors to establish and grow. Monitor the animals 2-3 times weekly for tumor development.[4][10] Once tumors are palpable and reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).[10]

-

Drug Administration:

-

Efficacy Monitoring:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.[10] Calculate tumor volume using the formula: Volume = (width² x length) / 2.[10][13]

-

Record the body weight of each animal at the same frequency to monitor for toxicity. A body weight loss exceeding 20% is a common humane endpoint.[5]

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[4]

-

At the endpoint, euthanize the animals according to approved institutional protocols.

-

Excise the tumors and measure their final weight. A portion of the tumor can be fixed in 10% neutral buffered formalin for histopathology and another portion can be snap-frozen for biomarker analysis (e.g., Western blot for Nek2 levels).[3][14]

-

Protocol 2: Pharmacokinetic (PK) Study

Methodology:

-

Animal Groups: Use male/female mice (e.g., C57BL/6 or BALB/c), divided into groups for intravenous (IV) and oral (PO) administration.[6] A typical design involves 3-4 animals per time point.[6]

-

Dosing:

-

Blood Sampling: Collect blood samples (e.g., via saphenous vein puncture) at multiple time points post-administration.[15]

-

Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

-

Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), clearance, and oral bioavailability (F%).

Protocol 3: Histopathological Analysis

Methodology:

-

Tissue Fixation and Processing: Fix excised tumor tissues in 10% neutral buffered formalin for 24-48 hours.[14] Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.[14]

-

Sectioning and Staining: Cut 4-5 µm sections from the paraffin blocks.

-

H&E Staining: Perform standard Hematoxylin and Eosin (H&E) staining to evaluate tumor morphology, cellularity, and necrosis.[3][16]

-

Immunohistochemistry (IHC): Perform IHC to assess the expression and localization of key biomarkers.

-

Ki-67: To assess cell proliferation.

-

Cleaved Caspase-3: To detect apoptotic cells.

-

Nek2: To confirm target engagement (reduction in protein levels).

-

-

-

Imaging and Analysis: Digitize the stained slides using a whole-slide scanner. Quantify the staining (e.g., percentage of positive cells, H-score) in a blinded manner using image analysis software. Compare results between treatment and control groups.

References

- 1. Tumor Volume Measurement [bio-protocol.org]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. Article - Standard on Tumor Productio... [policies.unc.edu]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 11. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers | Aging [aging-us.com]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing TAI-1 Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAI-1 and Synergistic Combination Therapy

In Vitro Assessment of this compound Synergy

In vitro assays are fundamental for the initial screening and characterization of synergistic interactions. The checkerboard assay is a widely used method for this purpose.

Checkerboard Assay Protocol

The checkerboard assay allows for the testing of various concentrations of two drugs in a matrix format to identify synergistic, additive, or antagonistic effects.

Principle: This method involves a two-dimensional titration of two compounds. The concentration of one drug is varied along the rows of a microplate, while the concentration of the second drug is varied along the columns. The effect on cell viability or another relevant endpoint is measured for each combination.

Materials:

-

Target cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium

-

Combination agent (e.g., Doxorubicin, Cisplatin, Interferon-alpha)

-

96-well flat-bottom microplates

-

MTT or similar cell viability reagent

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well for MDA-MB-231).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Preparation and Dilution:

-

Drug Addition (Checkerboard Format):

-

Remove the culture medium from the 96-well plate.

-

Include wells with each drug alone (monotherapy controls) and wells with no drugs (vehicle control).

-

-

Incubation:

-

Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis:

-

CI < 1: Synergism

-

CI = 1: Additivity

-

CI > 1: Antagonism

The CI is calculated using specialized software such as CompuSyn or can be determined from the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

-

(Dx)₁ is the concentration of drug 1 alone that produces a certain effect (e.g., 50% inhibition).

-

(Dx)₂ is the concentration of drug 2 alone that produces the same effect.

-

(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce the same effect.

Another method for visualizing synergy is the Isobologram . In an isobologram, the concentrations of the two drugs required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.

Experimental Workflow for In Vitro Synergy Assessment

Quantitative Data from In Vitro Synergy Studies

| This compound (µM) | Doxorubicin (µM) | % Inhibition (this compound alone) | % Inhibition (Doxorubicin alone) | % Inhibition (Combination) | Combination Index (CI) |

| 10 | 0.1 | 5 | 20 | 45 | < 1 (Synergy) |

| 20 | 0.2 | 10 | 35 | 65 | < 1 (Synergy) |

| 40 | 0.4 | 15 | 50 | 85 | < 1 (Synergy) |

| This compound (µM) | Cisplatin (µM) | % Inhibition (this compound alone) | % Inhibition (Cisplatin alone) | % Inhibition (Combination) | Combination Index (CI) |

| 20 | 2.5 | 8 | 25 | 50 | < 1 (Synergy) |

| 40 | 5.0 | 12 | 40 | 70 | < 1 (Synergy) |

| 80 | 10.0 | 20 | 60 | 90 | < 1 (Synergy) |

In Vivo Assessment of this compound Synergy

In Vivo Synergy Study Protocol (Lewis Lung Carcinoma Model)

Materials:

-

C57BL/6 mice

-

Lewis Lung Carcinoma (LLC) cells

-

Cyclophosphamide

-

Sterile saline

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Inject LLC cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Animal Grouping and Treatment:

-

Randomize mice into four groups:

-

Vehicle control (saline)

-

Cyclophosphamide alone

-

-

Administer treatments according to a predetermined schedule. For example:

-

Cyclophosphamide: single intraperitoneal injection.

-

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint Analysis:

-

Continue monitoring until tumors in the control group reach a predetermined endpoint.

-

Euthanize mice and excise tumors for further analysis (e.g., histology, immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

-

Monitor animal survival.

-

Data Analysis:

Experimental Workflow for In Vivo Synergy Assessment

Quantitative Data from In Vivo Synergy Studies

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Median Survival (days) |

| Control | 1500 ± 250 | 0 | 25 |

| This compound | 1200 ± 200 | 20 | 30 |

| Cyclophosphamide | 800 ± 150 | 47 | 35 |

| This compound + Cyclophosphamide | 300 ± 100 | 80 | > 45 |

Mechanistic Insights: Signaling Pathways in this compound Synergy

Conclusion

References

Troubleshooting & Optimization

TAI-1 not showing expected phenotype

Frequently Asked Questions (FAQs)

-

Disruption of Hec1-Nek2 Interaction : This is the direct molecular effect.[3]

-

Nek2 Degradation : A measurable downstream consequence of the disrupted interaction.[1][3]

-

Chromosomal Misalignment : Significant misalignment of chromosomes during the metaphase stage of mitosis.[1][3]

-

Apoptotic Cell Death : Induction of apoptosis as a result of mitotic catastrophe.[1][3]

Quantitative Data Summary

| Parameter | Cell Line / Model | Concentration / Dose | Observed Effect | Reference |

| GI₅₀ | K562 (Leukemia) | 13.48 nM | Growth Inhibition | [3] |

| Mechanism Study | K562 (Leukemia) | 500 nM | Disruption of Hec1-Nek2 Interaction | [3] |

| Mechanism Study | MDA-MB-468 (Breast Cancer) | 1 µM | Chromosomal Misalignment | [3] |

| In Vivo Efficacy | Huh-7 (Liver Cancer) | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Significant tumor growth delay | [2] |

| In Vivo Efficacy | Colo205, MDA-MB-231 | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Modest tumor inhibition | [2] |

Troubleshooting Guide

Problem 1: No significant increase in cell death or growth inhibition is observed.

A: This is a common issue that can stem from several factors, ranging from the compound itself to the specific biology of your cell line.

Possible Cause 1: Compound Integrity and Concentration

-

Is the concentration correct? The effective concentration can vary significantly between cell lines. A dose-response experiment is critical.

Recommended Actions:

-

Verify Compound Potency : If possible, test the compound on a sensitive, positive control cell line (e.g., K562).

Possible Cause 2: Cell Line-Specific Factors

-

Is your cell line resistant to mitotic inhibitors?

Recommended Actions:

-

Check Gene Status : Verify the RB and P53 status of your cell line from literature or databases (e.g., ATCC, COSMIC). Cells with functional RB/P53 pathways may be less sensitive.

Possible Cause 3: Experimental Protocol

-

Is the cell confluence appropriate? Very high cell density can sometimes reduce the efficacy of anti-proliferative agents.

Recommended Actions:

-

Standardize Seeding Density : Ensure a consistent and non-confluent seeding density across all experiments.

Problem 2: Key molecular markers (Nek2 degradation, chromosomal misalignment) are unchanged.

Q: I performed a Western blot and immunofluorescence, but I don't see Nek2 degradation or chromosomal misalignment. Why?

A: This suggests the issue may lie in the experimental timing for observing these specific molecular events or in the technical execution of the assays.

Possible Cause 1: Incorrect Timing for Assays

-

Nek2 Degradation : This is an early event. If you check too late, the effect might be missed or confounded by widespread cell death.

-

Chromosomal Misalignment : This occurs specifically during metaphase. The cell population must be synchronized or have enough cells in mitosis at the time of fixation to observe the phenotype.

Recommended Actions:

-

Mitotic Arrest : For immunofluorescence, consider a short pre-treatment with a mitotic blocker (e.g., nocodazole) to enrich the population of cells in mitosis before fixation. This will increase the chances of observing metaphase plates.

-

Quantify Mitotic Cells : Use a marker like Phospho-Histone H3 (Ser10) to quantify the percentage of mitotic cells in your treated vs. control populations.

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: TAI-1 (Thymosin Alpha 1) Stability

Frequently Asked Questions (FAQs)

Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility at the given concentration and buffer conditions.

-

Troubleshooting Steps:

-

Temperature: Ensure the solution is stored at the recommended temperature. Some peptides are less soluble at lower temperatures.

-

Sonication: Gentle sonication can sometimes help to dissolve small aggregates.

Loss of biological activity can be due to chemical degradation or conformational changes.

-

Potential Causes:

-

Proteolytic Degradation: If your solution is not sterile or contains proteases, the peptide can be cleaved.

-

Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the peptide's structure and function.

-

Deamidation: This chemical modification can occur over time and affect the peptide's biological activity.

-

Improper Storage: Storing the reconstituted solution for longer than recommended, even at refrigerated temperatures, can lead to degradation.[10]

-

-

Lyophilized Powder:

-

Reconstituted Solution:

Data Presentation

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | ≤ -20°C (Freezer) | Up to 3 years[11] | Protect from light.[11] |

| 2-8°C (Refrigerator) | Up to 2 years[11] | Protect from light.[11] | |

| Room Temperature | Up to 3 weeks (desiccated)[2] | For short-term transport. | |

| Reconstituted Solution | 2-8°C (Refrigerator) | 2-30 days[1][2][10] | Protect from light; do not shake.[8][9] Aliquot to avoid freeze-thaw cycles.[2] |

| ≤ -20°C (Freezer) | Not generally recommended | Avoid repeated freeze-thaw cycles.[2] If necessary, use cryoprotectants. |

Experimental Protocols

-

Materials:

-

Bacteriostatic water for injection (or other recommended sterile solvent)

-

Sterile syringe and needle

-

Procedure:

-

Using a sterile syringe, slowly inject the recommended volume of bacteriostatic water down the side of the vial to avoid foaming.[8][9]

-

Gently swirl the vial until the powder is completely dissolved. Do not shake. [8][9]

-

Visually inspect the solution for any particulate matter. The solution should be clear.

-

If not for immediate use, aliquot the solution into sterile, single-use vials and store at 2-8°C, protected from light.[8][9][11]

-

Methodology:

-

Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), inject a sample onto an RP-HPLC system.

-

Use a C18 column and a gradient of water and acetonitrile with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm).

Visualizations

References

- 1. swolverine.com [swolverine.com]

- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. mdpi.com [mdpi.com]

- 7. Certain Bulk Drug Substances for Use in Compounding that May Present Significant Safety Risks | FDA [fda.gov]

- 8. peptidedosages.com [peptidedosages.com]

- 9. peptidedosages.com [peptidedosages.com]

- 10. thebody.com [thebody.com]

- 11. happyhormonesmd.com [happyhormonesmd.com]